molecular formula C20H18ClN3O3S B15103768 3-(3-chloro-4-methoxyphenyl)-7-(thiomorpholin-4-ylcarbonyl)quinazolin-4(3H)-one

3-(3-chloro-4-methoxyphenyl)-7-(thiomorpholin-4-ylcarbonyl)quinazolin-4(3H)-one

Cat. No.: B15103768
M. Wt: 415.9 g/mol
InChI Key: UZSPJDMEWWSBJS-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methoxyphenyl)-7-(thiomorpholin-4-ylcarbonyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by its complex structure, which includes a quinazolinone core, a chloro-methoxyphenyl group, and a thiomorpholinylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-methoxyphenyl)-7-(thiomorpholin-4-ylcarbonyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Chloro-Methoxyphenyl Group: The chloro-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where the quinazolinone core is reacted with 3-chloro-4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Thiomorpholinylcarbonyl Group: The thiomorpholinylcarbonyl group can be attached through nucleophilic substitution reactions, where the intermediate product is reacted with thiomorpholine and a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-methoxyphenyl)-7-(thiomorpholin-4-ylcarbonyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or quinazolinone rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, Lewis acids, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinazolinone analogs.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-7-(thiomorpholin-4-ylcarbonyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chloro-4-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one: Similar structure but with a morpholinylcarbonyl group instead of a thiomorpholinylcarbonyl group.

    3-(3-chloro-4-methoxyphenyl)-7-(piperidin-4-ylcarbonyl)quinazolin-4(3H)-one: Similar structure but with a piperidinylcarbonyl group instead of a thiomorpholinylcarbonyl group.

Uniqueness

The uniqueness of 3-(3-chloro-4-methoxyphenyl)-7-(thiomorpholin-4-ylcarbonyl)quinazolin-4(3H)-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

Molecular Formula

C20H18ClN3O3S

Molecular Weight

415.9 g/mol

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-7-(thiomorpholine-4-carbonyl)quinazolin-4-one

InChI

InChI=1S/C20H18ClN3O3S/c1-27-18-5-3-14(11-16(18)21)24-12-22-17-10-13(2-4-15(17)20(24)26)19(25)23-6-8-28-9-7-23/h2-5,10-12H,6-9H2,1H3

InChI Key

UZSPJDMEWWSBJS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)N4CCSCC4)Cl

Origin of Product

United States

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